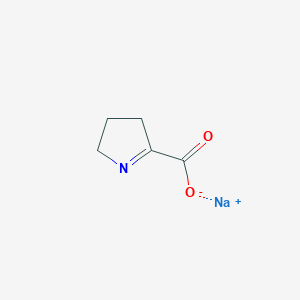

Pyrroline-5-carboxylate (sodium)

Description

Biological Significance of Δ1-Pyrroline-5-carboxylate

The significance of P5C extends beyond its role as a simple metabolic intermediate. It is deeply involved in cellular redox balance, energy production, and even the regulation of cell fate. nih.govnih.gov The interconversion between proline and P5C forms a redox couple that influences the NADP+/NADPH ratio, which is vital for processes such as the pentose (B10789219) phosphate (B84403) pathway and the synthesis of nucleotides required for DNA replication. nih.govmdpi.com

Recent research has underscored the multifaceted role of P5C. For instance, in certain contexts, P5C is considered a pro-cell death metabolite, and its accumulation can be toxic. oup.comnih.gov This has led to the hypothesis that the metabolic channeling of P5C between enzymes is a protective mechanism to prevent its accumulation and potential toxicity. oup.comoup.com Furthermore, the metabolism of P5C is integral to a wide array of physiological responses, including adaptation to osmotic stress in plants and serving as an alternative respiratory substrate under starvation conditions. wikipedia.orgoup.comtaylorandfrancis.com In the context of cancer biology, the P5C-proline cycle is crucial for replenishing TCA cycle intermediates, supporting the high metabolic demands of cancer cells. nih.govresearchgate.net

Interconversion Pathways of Δ1-Pyrroline-5-carboxylate with Proline, Glutamate (B1630785), and Ornithine

P5C is the central hub for the interconversion of proline, glutamate, and ornithine, facilitated by a series of enzymatic reactions. nih.govmdpi.comnih.gov These pathways allow the cell to synthesize or degrade these amino acids based on its current physiological requirements.

From Glutamate: The synthesis of P5C from glutamate is a two-step process catalyzed by the bifunctional enzyme Δ1-pyrroline-5-carboxylate synthase (P5CS). nih.govnih.gov P5CS first phosphorylates glutamate to form γ-glutamyl phosphate, which is then reduced to glutamate-γ-semialdehyde (GSA). wikipedia.orgnih.gov GSA spontaneously cyclizes to form P5C. nih.govwikipedia.org This pathway is a primary route for proline biosynthesis. nih.govresearchgate.net

From Ornithine: Ornithine can be converted to P5C through the action of ornithine δ-aminotransferase (OAT). nih.govresearchgate.net This enzyme transfers the δ-amino group of ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (which then forms P5C) and glutamate. oup.comresearchgate.net

To Proline: P5C is readily converted to proline by the enzyme P5C reductase (PYCR), a reaction that utilizes NAD(P)H as a cofactor. nih.govnih.gov This is the final step in proline biosynthesis from both glutamate and ornithine. researchgate.netnih.gov

To Glutamate: Conversely, P5C can be oxidized to glutamate by P5C dehydrogenase (P5CDH), an NAD+-dependent enzyme. nih.govnih.govwikipedia.org This reaction is a key step in proline catabolism. wikipedia.orgnih.gov

The regulation of these pathways is tightly controlled. For example, high levels of ornithine can inhibit P5CS activity, thereby promoting P5C synthesis from ornithine instead of glutamate. mdpi.com Conversely, when ornithine levels are low, P5CS is activated to replenish P5C from glutamate. mdpi.com Proline itself can exert feedback inhibition on P5CS, thus regulating its own synthesis. mdpi.comuniprot.org

The enzymes involved in these interconversions are summarized in the table below:

| Enzyme | Abbreviation | Function |

| Δ1-Pyrroline-5-carboxylate synthase | P5CS | Catalyzes the conversion of glutamate to P5C. nih.govnih.govnih.gov |

| Ornithine δ-aminotransferase | OAT | Converts ornithine to P5C. nih.govresearchgate.net |

| P5C reductase | PYCR | Reduces P5C to proline. nih.govnih.gov |

| P5C dehydrogenase | P5CDH | Oxidizes P5C to glutamate. nih.govnih.govwikipedia.org |

| Proline dehydrogenase/oxidase | PRODH/POX | Converts proline to P5C. nih.govnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6NNaO2 |

|---|---|

Molecular Weight |

135.10 g/mol |

IUPAC Name |

sodium;3,4-dihydro-2H-pyrrole-5-carboxylate |

InChI |

InChI=1S/C5H7NO2.Na/c7-5(8)4-2-1-3-6-4;/h1-3H2,(H,7,8);/q;+1/p-1 |

InChI Key |

QKIMVEBDSSQQKE-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(=NC1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Enzymology of Δ1 Pyrroline 5 Carboxylate Metabolism

Enzymes of Proline Biosynthesis via Δ1-Pyrroline-5-carboxylate

Proline biosynthesis from glutamate (B1630785) is a conserved pathway in many organisms, initiated by the enzymatic activities housed within a single polypeptide, P5CS. This enzyme is responsible for the conversion of glutamate to Δ1-Pyrroline-5-carboxylate (P5C), the immediate precursor of proline.

Δ1-Pyrroline-5-carboxylate Synthetase (P5CS)

Δ1-Pyrroline-5-carboxylate Synthetase (P5CS) is a key enzyme that initiates the proline biosynthesis pathway by converting glutamate to P5C. This process involves two sequential catalytic activities.

P5CS is a bifunctional enzyme, meaning it possesses two distinct catalytic domains on a single protein. nih.govnih.gov The N-terminal domain exhibits glutamate kinase (GK) activity, which phosphorylates glutamate. The C-terminal domain contains the γ-glutamyl phosphate (B84403) reductase (GPR) activity, responsible for the reduction of the intermediate, γ-glutamyl phosphate, to glutamate-5-semialdehyde. nih.govnih.gov This semialdehyde then spontaneously cyclizes to form Δ1-Pyrroline-5-carboxylate. nih.gov

The molecular weight of P5CS can vary between species. For instance, the human P5CS protein, encoded by the ALDH18A1 gene, consists of 795 amino acids and has a molecular weight of approximately 87.3 kDa. nih.gov In plants, the molecular weights of P5CS isoforms can differ, as seen in Pyrus betulifolia where they range from 31.16 kDa to 82.67 kDa. frontiersin.org The enzyme from Vigna aconitifolia has been characterized as a hexameric protein with a total molecular weight of 450 kDa. nih.gov

Table 1: Molecular Characteristics of P5CS from Different Species

| Species | Gene | Protein Size (Amino Acids) | Molecular Weight (kDa) | Quaternary Structure |

| Homo sapiens (Human) | ALDH18A1 | 795 | 87.3 | - |

| Pyrus betulifolia (Pear) | PbP5CS4 | 755 | 82.67 | - |

| Pyrus betulifolia (Pear) | PbP5CS7 | 276 | 31.16 | - |

| Vigna aconitifolia (Moth bean) | - | - | 450 | Hexamer |

The bifunctional nature of P5CS is reflected in its classification with two distinct Enzyme Commission (EC) numbers, one for each of its catalytic activities.

EC 2.7.2.11: This number corresponds to the glutamate kinase (GK) activity, which catalyzes the reaction: ATP + L-glutamate → ADP + γ-L-glutamyl phosphate. nih.gov

EC 1.2.1.41: This number is assigned to the γ-glutamyl phosphate reductase (GPR) activity, which catalyzes the reaction: γ-L-glutamyl 5-phosphate + NADPH + H+ → L-glutamate 5-semialdehyde + NADP+ + phosphate. nih.gov

The localization of P5CS within the cell is crucial for its function and regulation. In mammals, P5CS is primarily located in the mitochondria. nih.gov In contrast, plant P5CS isoforms have been found in various cellular compartments, including the cytoplasm and plastids. frontiersin.org Studies in Pyrus betulifolia have predicted localization in the cytoplasm, endoplasmic reticulum, chloroplasts, and nucleus for different isoforms. frontiersin.org The localization in plants can also be dynamic, with some isoforms moving to plastids under stress conditions. frontiersin.org

Table 2: Subcellular Localization of P5CS Isoforms in Plants (Pyrus betulifolia)

| Isoform | Predicted Subcellular Localization |

| PbP5CS1, PbP5CS4 | Endoplasmic Reticulum |

| PbP5CS2, PbP5CS5, PbP5CS9 | Cytoplasm |

| PbP5CS3, PbP5CS11 | Chloroplast |

| Other PbP5CSs | Nucleus |

Many organisms express multiple isoforms of P5CS, which often exhibit different expression patterns and regulatory properties, indicating distinct physiological roles.

In humans, the ALDH18A1 gene produces two isoforms through alternative splicing, a long form and a short form, which differ by a two-amino-acid insertion in the glutamate kinase domain. nih.govnih.gov The short isoform is highly expressed in the gut and is involved in arginine biosynthesis, showing sensitivity to ornithine inhibition. nih.gov The long isoform is expressed more ubiquitously and is primarily responsible for proline biosynthesis, being insensitive to ornithine. nih.gov

In the plant Arabidopsis thaliana, there are two isoforms, AtP5CS1 and AtP5CS2. frontiersin.org AtP5CS1 is strongly induced by stress and is the major contributor to proline accumulation under such conditions, while AtP5CS2 is considered a housekeeping gene, involved in developmental processes. frontiersin.org Similarly, in rice and other higher plants, two isoforms are commonly found: one that is constitutively expressed for normal proline requirements in protein synthesis, and another that is induced by stress. nih.gov

P5CS utilizes L-glutamate, ATP, and NADPH as substrates for its sequential reactions. The kinetic parameters of P5CS can vary between different isoforms and species, reflecting their specific metabolic roles and regulatory mechanisms.

For example, the purified P5CS2 from rice (Oryza sativa) exhibits a Michaelis constant (Km) for glutamate that is similar to other reported values, while its Km for ATP (0.76 mM) is significantly lower than that of the enzymes from Vigna aconitifolia (2.7 mM) and Arabidopsis thaliana (1.5 mM). nih.gov This suggests a higher affinity for ATP in the rice enzyme. The activity of plant P5CS is also subject to feedback inhibition by proline, which acts as a competitive inhibitor with respect to glutamate. nih.gov The half-maximal inhibitory concentration (IC50) for proline with rice P5CS2 is approximately 3 mM. nih.gov

Table 3: Kinetic Parameters of Plant P5CS Isoforms

| Enzyme Source | Substrate/Inhibitor | Km / IC50 |

| Oryza sativa P5CS2 | ATP | 0.76 mM |

| Oryza sativa P5CS2 | Proline | ~3.0 mM (IC50) |

| Vigna aconitifolia P5CS | ATP | 2.7 mM |

| Arabidopsis thaliana P5CS | ATP | 1.5 mM |

Catalytic Mechanism of Δ1-Pyrroline-5-carboxylate Synthetase

Δ1-Pyrroline-5-carboxylate synthetase (P5CS) is a bifunctional enzyme that sequentially catalyzes the first two steps in proline biosynthesis from glutamate nih.govnih.govnih.gov. The enzyme possesses two distinct catalytic domains: a γ-glutamyl kinase (GK) domain and a γ-glutamyl phosphate reductase (GPR) domain nih.govcore.ac.uk.

The catalytic process initiates in the N-terminal GK domain, which facilitates the phosphorylation of L-glutamate using an ATP molecule nih.govcore.ac.uk. This reaction yields the highly labile intermediate, γ-glutamyl phosphate (γ-GP), and ADP nih.govnih.gov.

Reaction 1: γ-Glutamyl Kinase Activity L-Glutamate + ATP → γ-Glutamyl Phosphate + ADP nih.gov

Reaction 2: γ-Glutamyl Phosphate Reductase Activity γ-Glutamyl Phosphate + NAD(P)H + H⁺ → L-Glutamate-γ-semialdehyde + NAD(P)⁺ + Pi nih.gov

The resulting product, L-glutamate-γ-semialdehyde, exists in equilibrium with its cyclic form, Δ1-Pyrroline-5-carboxylate (P5C). This cyclization occurs spontaneously in solution without enzymatic assistance core.ac.uknih.govwikipedia.org.

Reaction 3: Spontaneous Cyclization L-Glutamate-γ-semialdehyde ⇌ Δ1-Pyrroline-5-carboxylate + H₂O core.ac.uknih.gov

This intricate, multi-step mechanism ensures the efficient conversion of glutamate to P5C, a critical precursor for proline synthesis.

Pyrroline-5-carboxylate Reductase (PYCR/P5CR)

Pyrroline-5-carboxylate Reductase (PYCR), also known as P5C Reductase (P5CR), is the terminal enzyme in the proline biosynthesis pathway. It catalyzes the reduction of Δ1-Pyrroline-5-carboxylate to L-proline nih.gov.

Molecular Structure and Isoforms

In humans, the PYCR enzyme family is encoded by three distinct genes, resulting in three primary isoforms: PYCR1, PYCR2, and PYCR3 (the latter is also known as PYCRL, Pyrroline-5-Carboxylate Reductase-Like) nih.govcore.ac.uk.

PYCR1 and PYCR2 are highly homologous, sharing approximately 84-85% amino acid sequence identity nih.govcore.ac.uk. PYCR3, however, is more divergent, sharing only about 45% identity with the other two isoforms nih.govcore.ac.uk. The structural core of PYCR enzymes consists of an N-terminal NAD(P)H-binding Rossmann fold and a C-terminal domain responsible for substrate binding and oligomerization nih.gov. Crystallographic studies of human PYCR1 have revealed that the enzyme forms a decameric structure, specifically a pentamer of dimers, in solution nih.gov. Dimerization is essential for catalytic activity, as the active site is formed at the interface between two protomers nih.gov.

Table 1: Human PYCR Isoform Characteristics

| Isoform | Gene Symbol | Chromosome Location | Amino Acid Length | Sequence Identity to PYCR1 |

|---|---|---|---|---|

| PYCR1 | PYCR1 | 17q25.3 | 319 | 100% |

| PYCR2 | PYCR2 | 1q42.12 | 320 | ~85% |

| PYCR3 (PYCRL) | PYCR3 | 8q24.3 | 274 | ~45% |

Data sourced from nih.govcore.ac.uk.

Enzyme Commission (EC) Numbers

Pyrroline-5-carboxylate reductase is classified under the Enzyme Commission (EC) number EC 1.5.1.2 nih.govnih.govnih.govcore.ac.uknih.govwikipedia.orgresearchgate.net. This classification places it in the family of oxidoreductases, specifically those that act on the CH-NH group of donors with NAD⁺ or NADP⁺ as the acceptor nih.gov. The systematic name for this enzyme class is L-proline:NAD(P)⁺ 5-oxidoreductase nih.govnih.gov.

Subcellular Localization and Compartmentalization

The three human PYCR isoforms exhibit distinct subcellular localizations, a compartmentalization that is crucial for their specific roles in cellular metabolism nih.gov.

PYCR1 and PYCR2 are predominantly mitochondrial enzymes, localizing to the mitochondrial matrix nih.govnih.govcore.ac.uknih.gov. Their location aligns with the mitochondrial synthesis of their substrate, P5C, from glutamate via P5CS core.ac.uk.

PYCR3 (PYCRL) is a cytosolic enzyme nih.govcore.ac.ukresearchgate.net. This localization links it to the cytosolic production of P5C from ornithine, a reaction catalyzed by ornithine aminotransferase (OAT) core.ac.ukresearchgate.net.

This spatial separation allows for the differential regulation of proline biosynthesis from two different precursors, glutamate and ornithine. The dual localization of PYCR activity in both the mitochondria and the cytosol is integral to the "proline cycle," which facilitates the transfer of redox equivalents between these two compartments nih.govnih.gov.

Table 2: Subcellular Localization of Human PYCR Isoforms

| Isoform | Primary Location | Associated Pathway |

|---|---|---|

| PYCR1 | Mitochondria | Glutamate to Proline |

| PYCR2 | Mitochondria | Glutamate to Proline |

| PYCR3 | Cytosol | Ornithine to Proline |

Data sourced from nih.govcore.ac.ukresearchgate.net.

Cofactor Preference (NADPH/NADH)

All three human PYCR isoforms can utilize both NADPH and NADH as the reducing cofactor for the conversion of P5C to proline nih.govnih.gov. However, kinetic studies have revealed nuances in their preferences and efficiencies.

PYCR1 : Exhibits a higher specific activity with NADH at physiological concentrations nih.gov. While described as having limited cofactor discrimination, its catalytic efficiency (kcat/Km) is generally higher with NADH compared to NADPH nih.govresearchgate.net.

PYCR2 : Does not display a strong preference for either cofactor, showing similar catalytic efficiencies for both NADH and NADPH nih.gov. At physiological concentrations, it also shows higher specific activity with NADH researchgate.netnih.gov.

PYCR3 : Is active with both cofactors wikipedia.org. While some reports suggest a preference for NADPH researchgate.net, detailed kinetic analyses indicate that while it has a lower Km (higher affinity) for NADPH, the maximal reaction rate (kcat) is higher with NADH wikipedia.org.

Catalytic Mechanism

The reduction of the cyclic imine of P5C to the secondary amine of proline by PYCR occurs via a direct hydride transfer from the C4 position of the nicotinamide (B372718) ring of NAD(P)H nih.gov. Structural analysis of the PYCR1 ternary complex, containing NADPH and a P5C analog, shows the substrate and cofactor positioned appropriately for this direct transfer mechanism nih.govnih.govnih.gov. The catalytic unit is a dimer, with the active site formed at the interface of the two monomers nih.gov.

Kinetic studies have been conducted to determine the order of substrate binding, yielding different models for the various isoforms:

PYCR2 : Kinetic measurements suggest a sequential ordered binding mechanism. The substrate, L-P5C, is proposed to bind to the enzyme first, followed by the cofactor NAD(P)H. After catalysis, the oxidized cofactor NAD(P)⁺ is released, followed by the final product, L-proline core.ac.uknih.gov.

PYCR3 : Bi-substrate kinetic analysis and product inhibition data for PYCR3 suggest a random ordered Bi-Bi mechanism, where either the substrate (P5C) or the cofactor (NAD(P)H) can bind to the enzyme first nih.govnih.gov.

Specific amino acid residues are critical for catalysis. For instance, in human PYCR1, the residue Thr-238 is thought to play an important role as a hydrogen bond donor to the substrate, and its mutation leads to a significant decrease in catalytic efficiency core.ac.ukresearchgate.net.

Ornithine δ-Aminotransferase (OAT)

Ornithine δ-aminotransferase (OAT) is a key enzyme in the metabolism of L-ornithine. It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the transfer of the terminal (δ) amino group from L-ornithine to an α-keto acid, typically 2-oxoglutarate. nih.govresearchgate.net

The Enzyme Commission has assigned the number EC 2.6.1.13 to Ornithine δ-Aminotransferase. nih.govnih.govenzyme-database.org This classification places it in the group of transferases, specifically the transaminases that transfer nitrogenous groups.

| Enzyme Name | EC Number |

| Ornithine δ-Aminotransferase | EC 2.6.1.13 |

This table interactively displays the Enzyme Commission number for Ornithine δ-Aminotransferase.

The subcellular location of OAT varies between different organisms. In most vertebrates and plants, OAT is a nuclear-encoded enzyme that is localized within the mitochondrial matrix . nih.govresearchgate.netnih.govfrontiersin.org This localization is consistent with the metabolic pathways it connects. nih.gov For instance, the mitochondrial localization of OAT in Arabidopsis has been confirmed using green fluorescent protein fusions. nih.gov Conversely, in fungi (such as Saccharomyces cerevisiae) and the majority of unicellular organisms, OAT is found in the cytosol . nih.gov

The catalytic activity of Ornithine δ-Aminotransferase proceeds via a classic bisubstrate "ping-pong" mechanism, which is characteristic of PLP-dependent aminotransferases and involves two distinct half-reactions to complete one catalytic cycle. nih.govnih.gov

First Half-Reaction: The process begins with the δ-amino group of the first substrate, L-ornithine, attacking the internal aldimine formed between the PLP cofactor and a lysine (B10760008) residue (Lys292 in human OAT) in the enzyme's active site. nih.govrcsb.org This forms an external aldimine with L-ornithine. nih.gov The enzyme specifically orients the ornithine molecule by anchoring its α-amino and α-carboxy groups to specific amino acid residues (such as Tyr55 and Arg180 in human OAT), ensuring that only the distal δ-amino group is positioned correctly for the reaction. nih.gov A stereospecific proton transfer then occurs, leading to the conversion of the PLP cofactor into pyridoxamine phosphate (PMP). nih.govnih.gov This is followed by the hydrolysis of the intermediate, which releases the first product, L-glutamate-γ-semialdehyde (GSA), leaving the amino group on the cofactor. nih.govnih.gov The GSA product then spontaneously cyclizes to form Δ1-Pyrroline-5-carboxylate (P5C). researchgate.netrcsb.org

Second Half-Reaction: In the second half-reaction, the α-keto acid substrate, 2-oxoglutarate, enters the active site. The PMP intermediate transfers its newly acquired amino group to 2-oxoglutarate. nih.gov This reaction forms the second product, L-glutamate, and regenerates the original PLP-enzyme internal aldimine, returning the enzyme to its initial state, ready for another catalytic cycle. nih.govnih.gov

Enzymes of Proline Catabolism via Δ1-Pyrroline-5-carboxylate

Proline Dehydrogenase, also known as Proline Oxidase (POX), is the first and rate-limiting enzyme in the pathway of proline catabolism. It initiates the conversion of proline back to glutamate. The enzyme catalyzes the FAD-dependent oxidation of L-proline to Δ1-Pyrroline-5-carboxylate. wikipedia.org

The systematic name for this enzyme is L-proline:quinone oxidoreductase, and it is classified under the EC number EC 1.5.5.2 . wikipedia.orgnih.gov It was previously classified under the number EC 1.5.99.8. wikipedia.orggenecards.orgexpasy.org

| Enzyme Name | Current EC Number | Former EC Number |

| Proline Dehydrogenase (PRODH/POX) | EC 1.5.5.2 | EC 1.5.99.8 |

This interactive table displays the current and former Enzyme Commission numbers for Proline Dehydrogenase.

Proline Dehydrogenase (PRODH/POX)

Subcellular Localization

Pyrroline-5-carboxylate reductase (PYCR) exhibits diverse subcellular localization, which varies between organisms and is dependent on the specific isoform. In humans, three isoforms of PYCR have been identified, each with a distinct location within the cell. PYCR1 and PYCR2 are primarily found in the mitochondria, with PYCR1 located in the mitochondrial intermembrane space and PYCR2 in the mitochondrial matrix. In contrast, the third isoform, PYCR3 (also known as PYCRL), is a cytosolic enzyme. This compartmentalization suggests specialized roles for proline biosynthesis in different cellular environments.

In the plant kingdom, such as in soybeans, P5CR activity is predominantly located in the cytoplasm of roots and nodules. nih.gov However, in leaves, a significant portion of the enzyme's activity, approximately 15%, has been detected within the plastids. nih.gov This dual localization in leaf cells suggests that proline synthesis may occur in separate subcellular compartments, potentially reflecting different metabolic needs or regulatory mechanisms in photosynthetic versus non-photosynthetic tissues. nih.gov

Catalytic Mechanism and Electron Transfer

The catalytic activity of Pyrroline-5-carboxylate reductase (PYCR) involves the reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline, a crucial final step in proline biosynthesis. This reaction is dependent on the cofactor NAD(P)H, which provides the reducing equivalents. The enzymatic cycle involving P5C and proline plays a significant role in regulating the intracellular redox potential. janelia.orgrcsb.org

Structural and kinetic studies have elucidated a sequential binding mechanism for PYCR. nih.gov The substrate, L-P5C, binds to the enzyme first, which is then followed by the binding of the NAD(P)H cofactor, forming a ternary complex. nih.gov The catalytic process proceeds through a direct hydride-transfer mechanism. nih.govnih.govnih.gov In this mechanism, a hydride ion is transferred from the C4 position of the nicotinamide ring of NAD(P)H to the C5 position of P5C. nih.govnih.gov

Crystal structures of the enzyme in complex with its substrate and cofactor have provided detailed insights into this process. The distance between the hydride donor (NADPH) and the acceptor atom on the P5C analog is consistent with a direct transfer. nih.govnih.gov Dimerization of the enzyme is essential for its catalytic function, as the active site is formed at the interface between two protomers, bringing the P5C-binding loop of one subunit into proximity with the NAD(P)H-binding site of the adjacent subunit. nih.gov Following the hydride transfer, the oxidized cofactor, NAD(P)+, dissociates from the enzyme, and finally, the product, L-proline, is released. nih.gov

Δ1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH/ALDH4A1)

Molecular Structure and Enzyme Commission (EC) Numbers

Δ1-Pyrroline-5-carboxylate dehydrogenase (P5CDH), also known as Aldehyde Dehydrogenase 4 Family Member A1 (ALDH4A1), is a key enzyme in proline catabolism. It is classified under the Enzyme Commission (EC) number EC 1.2.1.88 , and was formerly designated as EC 1.5.1.12. nih.govfrontiersin.org P5CDH belongs to the large and diverse aldehyde dehydrogenase (ALDH) superfamily of proteins. nih.govnih.gov

Members of the ALDH4A1 subfamily share a conserved protein fold. nih.gov However, the oligomeric state of the enzyme can vary across different species. For instance, the human and mouse P5CDH enzymes are dimeric in solution. nih.gov In contrast, some bacterial forms of the enzyme, such as those from Thermus thermophilus and Deinococcus radiodurans, assemble into hexameric structures, specifically a trimer of dimers. nih.gov The fundamental catalytic unit, however, remains a dimer.

Subcellular Localization and Compartmentalization

In eukaryotic organisms, Δ1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH/ALDH4A1) is consistently localized to the mitochondrial matrix . nih.govnih.govcore.ac.uk This compartmentalization is crucial for its function, as it links the degradation of proline to mitochondrial respiration and the tricarboxylic acid (TCA) cycle. The enzyme catalyzes the conversion of P5C, which is generated from proline by the inner mitochondrial membrane enzyme proline dehydrogenase (PRODH), into glutamate within the matrix. While P5CDH is predominantly a mitochondrial enzyme, some reports have also suggested its presence in the cytosol. frontiersin.org

Substrate Specificity and Kinetic Parameters

The primary substrate for Δ1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH/ALDH4A1) is L-glutamate-γ-semialdehyde (GSA), which exists in a spontaneous, non-enzymatic equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). nih.govfrontiersin.org The enzyme demonstrates a preference for GSA. frontiersin.org In addition to its main substrate, P5CDH can also catalyze the oxidation of other aldehyde substrates, including succinic, glutaric, and adipic semialdehydes. frontiersin.org

Kinetic studies have been conducted to characterize the enzyme's activity with various substrates and its interaction with inhibitors. The Michaelis constant (Km) and the inhibition constant (Ki) provide measures of the enzyme's affinity for its substrates and inhibitors, respectively.

Kinetic Parameters for P5CDH/ALDH4A1

| Enzyme Source | Substrate/Inhibitor | Parameter | Value (mM) | Reference |

|---|---|---|---|---|

| Human | L-pyrroline-5-carboxylate | Km | 0.032 | frontiersin.org |

| Human | NAD | Km | 0.100 | frontiersin.org |

| Mouse | Glyoxylate | Ki | 0.27 | |

| Mouse | L-glutamate | Ki | 12 | nih.gov |

| Mouse | Glutarate | Ki | 30 | nih.gov |

| Mouse | Succinate | Ki | 58 | nih.gov |

Catalytic Mechanism

The catalytic mechanism of Δ1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH/ALDH4A1) is consistent with the general mechanism established for the aldehyde dehydrogenase (ALDH) superfamily. nih.gov The process involves a series of well-defined steps within the enzyme's active site.

The reaction is initiated by the binding of the aldehyde substrate in a region of the active site known as the oxyanion hole. This positioning facilitates a nucleophilic attack on the carbonyl carbon of the aldehyde by the thiol group of a highly conserved cysteine residue. nih.gov This attack results in the formation of a tetrahedral intermediate known as a hemithioacetal . nih.gov

In the subsequent step, a hydride ion is transferred from the former carbonyl carbon of the substrate to the nicotinamide adenine (B156593) dinucleotide cofactor (NAD+), generating the reduced form, NADH. This hydride transfer leads to the formation of a thioacylenzyme intermediate . nih.gov

The final step of the catalytic cycle is the hydrolysis of the thioacylenzyme intermediate. A water molecule, activated by a nearby amino acid residue, attacks the carbonyl carbon of the thioester. This hydrolytic cleavage releases the carboxylate product, L-glutamate, and regenerates the active site by restoring the free sulfhydryl group of the catalytic cysteine residue, preparing the enzyme for another round of catalysis. nih.gov

Regulation of Δ1 Pyrroline 5 Carboxylate Metabolism

Transcriptional Regulation of Key Enzyme Genes

The expression of genes encoding the primary enzymes in P5C metabolism is tightly controlled in response to developmental signals and a variety of environmental stresses. This transcriptional regulation allows the plant to either accumulate proline as a protective osmolyte or catabolize it for energy and nitrogen.

Regulation of P5CS Gene Expression

Δ1-Pyrroline-5-carboxylate synthetase (P5CS) is the rate-limiting enzyme in proline biosynthesis from glutamate (B1630785). nih.govnih.gov In plants like Arabidopsis thaliana, P5CS is encoded by two differentially regulated genes, P5CS1 and P5CS2. researchgate.netnih.gov

AtP5CS1 is considered the primary stress-responsive gene. frontiersin.org Its expression is strongly induced by various abiotic stresses, including drought, high salinity, and the plant hormone abscisic acid (ABA). researchgate.netnih.govfrontiersin.org This induction is a rapid, early transcriptional response crucial for proline accumulation under osmotic stress. nih.gov For instance, in wheat, the P5CS gene is significantly upregulated in stressed plants, highlighting its role as a stress-inducible gene. nih.gov Overexpression of P5CS in transgenic plants has been shown to increase proline levels and confer enhanced tolerance to osmotic stress. frontiersin.orgontosight.ai The induction of P5CS1 by salt stress is dependent on ABA signaling and is not blocked by cycloheximide, an inhibitor of protein synthesis, indicating it is a primary genetic response. nih.gov

AtP5CS2 is often described as a "housekeeping" gene, with more of a role in normal developmental processes, such as embryo development and in actively dividing cells. nih.govresearchgate.netfrontiersin.org While its expression is generally constitutive, it can also be induced by salt and mannitol (B672) treatments. frontiersin.org However, mutations in P5CS2 primarily lead to developmental defects, such as embryo abortion, rather than a loss of stress-induced proline accumulation. researchgate.netfrontiersin.org

The differential regulation of these two genes suggests they have distinct, non-redundant functions, with P5CS1 being central to adapting to environmental stress and P5CS2 being essential for growth and development. researchgate.net

Regulation of P5CR Gene Expression

Pyrroline-5-carboxylate reductase (P5CR) catalyzes the final step in proline biosynthesis, reducing P5C to proline. In Arabidopsis, P5CR is encoded by a single gene. researchgate.net Compared to P5CS, the P5CR gene is generally considered to be less regulated by stress at the transcriptional level. researchgate.net However, its expression is not entirely static.

Studies have shown that P5CR transcript levels can be induced by specific stresses like heat and salt, but not significantly by dehydration. researchgate.net The gene is also subject to developmental regulation, with the highest expression levels found in metabolically active tissues such as root tips, the shoot meristem, guard cells, pollen, and developing seeds. researchgate.net In the wild grapevine Vitis yeshanensis, VyP5CR was expressed in various organs but showed the highest levels in the roots, with its transcription responding to drought, salt, cold, and various plant hormones. sigmaaldrich.com

Interestingly, even when P5CR transcript levels increase under stress, this does not always lead to a corresponding increase in P5CR protein levels or enzyme activity. This suggests the presence of post-transcriptional control mechanisms that regulate the translation of P5CR mRNA. researchgate.net

Regulation of PRODH Gene Expression

Proline dehydrogenase (ProDH), also known as proline oxidase (POX), catalyzes the first step of proline degradation, converting proline back to P5C. plos.org The transcriptional regulation of the PRODH gene is often reciprocal to that of P5CS. ebi.ac.uk

PRODH gene expression is typically suppressed or downregulated during periods of dehydration, low water potential, and high salinity. researchgate.netontosight.ai This repression is a key factor that promotes the accumulation of proline during osmotic stress. ontosight.ai Conversely, upon relief from stress (rehydration) or when plants are exposed to exogenous proline, PRODH expression is strongly induced. nih.govresearchgate.netnih.gov This upregulation allows the plant to catabolize the accumulated proline, providing a source of energy, carbon, and nitrogen for recovery and growth. nih.gov

The regulation of PRODH is controlled by at least three factors: it is upregulated by hypoosmolarity and proline, and downregulated by dehydration stress. nih.gov In Arabidopsis, there are two ProDH genes, ProDH1 and ProDH2, which exhibit distinct expression patterns and are controlled by different mechanisms, including responses to plant defense hormones like salicylic (B10762653) acid and jasmonic acid. nih.govresearchgate.net ProDH1 is the major isoform expressed in most tissues, while ProDH2 has lower expression but is also induced by proline and downregulated by sugars. researchgate.netresearchgate.net

Regulation of P5CDH Gene Expression

Pyrroline-5-carboxylate dehydrogenase (P5CDH) catalyzes the second and final step in proline degradation, converting P5C to glutamate. researchgate.netnih.gov In Arabidopsis, P5CDH is a single-copy gene. researchgate.net

Under normal growth conditions, P5CDH is expressed at a constitutive low level in most vegetative tissues. researchgate.net Higher levels of expression are typically observed in reproductive tissues, particularly in pollen. researchgate.net The expression of the P5CDH gene can be induced by the application of various amino acids, including proline, arginine, and ornithine. researchgate.netnih.gov

The regulation of P5CDH under stress is more varied. It has been observed to be upregulated by low water potential and by exogenous proline treatment. researchgate.net In soybean, GmP5CDH1 expression was induced by low temperature, drought, salt stress, and ABA. nih.gov However, the induction of AtP5CDH is often delayed relative to ProDH after the external supply of proline. researchgate.net This complex regulation, including post-transcriptional control by natural siRNAs, helps coordinate proline catabolism and prevent the potentially toxic accumulation of the intermediate P5C. youtube.comnih.gov

Role of Cis-acting Elements and Transcription Factors

The transcriptional regulation of these key metabolic genes is orchestrated by the interaction of trans-acting proteins (transcription factors) with specific cis-acting DNA sequences in the promoter regions of the genes. wikipedia.org

The promoter of the P5CS1 gene contains conserved sequence motifs that serve as binding sites for several families of transcription factors. nih.gov These include basic Leucine Zipper (bZIP), myeloblastosis (MYB), WRKY, and AP2/ERF family transcription factors. nih.govnih.govnih.gov For example, the MYB-type transcription factors PHR1 and PHL1, typically associated with phosphate (B84403) starvation responses, have been shown to bind to the first intron of P5CS1 to activate its expression. nih.gov In citrus, the transcription factor CtrTGA2, regulated by salicylic acid, directly binds to the CtrP5CS1 promoter to activate its expression under cold stress.

For the PRODH gene, a key cis-acting element identified in its promoter is the ACTCAT motif. youtube.com This motif is sufficient for the induction of PRODH by either proline or hypoosmolarity. The group-S bZIP transcription factor AtbZIP53 has been identified as a direct regulator that binds to this element, controlling PRODH expression in response to stress recovery. youtube.com

The complexity of these regulatory networks, involving numerous transcription factor families, allows for the fine-tuning of P5C metabolism in response to a wide array of developmental and environmental signals. wikipedia.orgnih.gov

Post-Translational Regulation of Enzyme Activity

Beyond transcriptional control, the activity of the enzymes involved in P5C metabolism is also regulated at the post-translational level. This allows for rapid modulation of metabolic flux without the need for new gene expression and protein synthesis. nih.govnih.gov

The most significant post-translational regulation of the proline biosynthesis pathway is the allosteric feedback inhibition of P5CS by proline. nih.govnih.gov The P5CS enzyme is inhibited by its end-product, proline, which binds to the enzyme and reduces its activity. nih.govresearchgate.net This feedback loop is a crucial mechanism for controlling proline levels under both normal and stress conditions. nih.govnih.gov For example, the Vigna aconitifolia P5CS enzyme activity is reduced by 50% at a proline concentration of 6 mM. nih.govnih.gov Site-directed mutagenesis to remove this feedback inhibition has been shown to result in significantly higher proline accumulation in transgenic plants, confirming the physiological importance of this regulatory mechanism. nih.govresearchgate.net The activity of rice P5CS2 is also inhibited by other amino acids, including ornithine, arginine, and glutamine, suggesting a complex regulation linked to nitrogen availability. frontiersin.org

P5CR activity is also subject to complex post-translational regulation. The enzyme's activity can be stimulated or inhibited by chloride ions and is subject to feedback regulation by proline, depending on whether NADPH or NADH is used as the electron donor. youtube.com This suggests that the activity of P5CR is intricately modulated by the cellular redox state and cytosolic ion concentrations. frontiersin.orgyoutube.com

For the catabolic enzymes, ProDH activity is influenced by factors that affect its association with the inner mitochondrial membrane, where it passes electrons to the electron transport chain. nih.gov The activity of P5CDH, the subsequent enzyme, is crucial for preventing the buildup of the intermediate P5C. Studies on p5cdh mutants have shown that a lack of P5CDH activity leads to a significant downregulation of ProDH protein and enzyme activity, indicating a feedback mechanism likely mediated by the accumulation of P5C. This highlights the tight coordination required between the two steps of proline degradation.

Table 1: Summary of Transcriptional Regulation of Key Enzyme Genes in Pyrroline-5-Carboxylate Metabolism

| Gene | Primary Function | Regulation by Abiotic Stress | Regulation by Proline/Rehydration | Key Transcription Factors/Elements |

| P5CS1 | Proline synthesis (stress response) | Strongly induced by drought, salinity, ABA. researchgate.netnih.govfrontiersin.org | - | MYB (PHR1, PHL1), bZIP, WRKY, AP2/ERF, TGA2. nih.govnih.govnih.gov |

| P5CS2 | Proline synthesis (development) | Constitutive, but can be induced by salt/mannitol. nih.govfrontiersin.org | - | - |

| P5CR | Proline synthesis (final step) | Induced by heat and salt, but not dehydration. researchgate.net | - | Developmentally regulated in active tissues. researchgate.net |

| PRODH | Proline degradation (first step) | Downregulated by drought and salinity. researchgate.netontosight.ai | Strongly induced by rehydration and exogenous proline. nih.govresearchgate.net | bZIP (AtbZIP53) via ACTCAT motif. youtube.com |

| P5CDH | Proline degradation (second step) | Upregulated by low water potential, salt, drought. researchgate.netnih.gov | Induced by exogenous proline. researchgate.net | - |

Feedback Inhibition Mechanisms

Feedback inhibition is a crucial regulatory mechanism in the biosynthesis of proline, where the end product, proline, allosterically inhibits the activity of a key enzyme in the pathway. This prevents the over-accumulation of proline and conserves cellular resources.

In plants, the rate-limiting enzyme in proline biosynthesis from glutamate is Δ1-pyrroline-5-carboxylate synthetase (P5CS). nih.gov This bifunctional enzyme possesses both γ-glutamyl kinase (γ-GK) and glutamic-γ-semialdehyde dehydrogenase (GSA dehydrogenase) activities. nih.govnih.govnih.govpnas.orgpnas.org The γ-GK activity of P5CS is subject to feedback inhibition by proline. nih.govnih.govresearchgate.net Studies on the P5CS from Vigna aconitifolia have shown that the γ-GK activity is competitively inhibited by proline, while the GSA dehydrogenase activity is insensitive to this inhibition. nih.govresearchgate.net

The sensitivity of P5CS to proline inhibition varies among species. For instance, the Vigna aconitifolia P5CS enzyme activity is less sensitive to end-product inhibition than the γ-glutamyl kinase from Escherichia coli. nih.govresearchgate.netresearchgate.net The concentration of proline required for 50% inhibition (IC50) of the wild-type Vigna P5CS γ-GK activity is approximately 5 mM. nih.gov This level of inhibition is significant, as proline can accumulate to high concentrations in plant cells under osmotic stress, which would theoretically shut down its own synthesis. nih.gov However, research suggests that this feedback regulation may be partially lost under stress conditions, allowing for the accumulation of proline as an osmoprotectant. nih.gov

Site-directed mutagenesis studies have been instrumental in elucidating the mechanism of feedback inhibition. A single amino acid substitution, replacing phenylalanine at position 129 with alanine (B10760859) (F129A) in the Vigna aconitifolia P5CS, resulted in a significant reduction of proline feedback inhibition. nih.govnih.gov The IC50 for the mutant P5CS was found to be 960 mM proline, a dramatic increase from the 5 mM for the wild-type enzyme. nih.gov Transgenic plants expressing this mutated form of P5CS accumulated significantly more proline than those expressing the wild-type enzyme, highlighting the physiological importance of this feedback loop in controlling proline levels. nih.gov

Interestingly, in animals, P5CS is feedback regulated by ornithine, not proline. nih.gov In rat intestinal mitochondria, L-ornithine and D-ornithine were found to inhibit P5C synthase, while L-proline had no inhibitory effect. nih.gov

| Enzyme | Organism/Tissue | Inhibitor | Type of Inhibition | IC50 / Ki | Reference(s) |

| P5CS (γ-GK activity) | Vigna aconitifolia | Proline | Competitive | 5 mM | nih.gov |

| Mutant P5CS (F129A) | Vigna aconitifolia | Proline | - | 960 mM | nih.gov |

| P5C Synthase | Rat intestinal mitochondria | L-ornithine, D-ornithine | - | - | nih.gov |

Regulation by Redox Status (NADP+/NADPH Ratio)

The synthesis of proline is a reductive process requiring NADPH as a cofactor. nih.govmdpi.com Consequently, the cellular redox state, particularly the ratio of NADP+ to NADPH, plays a significant role in regulating the metabolic flux towards proline.

The conversion of glutamate to P5C, catalyzed by P5CS, involves the consumption of one molecule of ATP and the oxidation of one molecule of NADPH to NADP+. mdpi.com The subsequent reduction of P5C to proline, catalyzed by P5C reductase (P5CR), also utilizes NAD(P)H. mdpi.com Therefore, a high NADPH/NADP+ ratio, indicative of a reduced cellular environment, favors proline biosynthesis.

Studies on recombinant rice P5CS2 have demonstrated that the enzyme's activity is sensitive to the NADP+/NADPH ratio. nih.gov NADP+ was found to be a significant inhibitor of P5CS2 activity, with 50% inhibition achieved when NADP+ and NADPH were present at equal concentrations. nih.gov This suggests that under conditions of high oxidative stress, where NADPH is consumed and the NADP+/NADPH ratio increases, proline synthesis would be downregulated at the enzyme activity level, in addition to any transcriptional regulation.

In mammalian cells, the generation of mitochondrial NADP(H) is essential for proline biosynthesis. nih.govnih.govresearchgate.net The enzyme NAD kinase 2 (NADK2) is responsible for producing mitochondrial NADP+. nih.govnih.gov Depletion of NADK2 leads to a deficiency in mitochondrial NADPH and impairs proline synthesis, rendering the cells auxotrophic for proline. nih.govnih.govresearchgate.net This highlights the critical role of a compartmentalized NADPH pool in supporting the P5C metabolic pathway. The conversion of glutamate to proline involves the oxidation of two NADPH molecules, one in the cytosol and one in the mitochondria. nih.gov

Influence of Adenylate Charge and Nitrogen Availability

The synthesis of P5C from glutamate is an energy-dependent process, requiring the hydrolysis of ATP. Therefore, the adenylate charge of the cell, which reflects the cellular energy status (ATP/ADP ratio), can influence the rate of proline biosynthesis.

The γ-glutamyl kinase activity of P5CS utilizes ATP to phosphorylate glutamate, the first committed step in proline biosynthesis from this precursor. nih.govnih.gov Kinetic studies of Vigna aconitifolia P5CS revealed a Km for ATP of 2.7 mM. nih.gov Research on rice P5CS2 has shown that its activity can be regulated by the adenylate charge. nih.gov This suggests that under conditions of low energy availability, proline synthesis from glutamate would be limited.

Nitrogen availability is another critical factor influencing P5C metabolism. Proline serves as a storage form of nitrogen in some contexts, and its synthesis is metabolically linked to the pathways of nitrogen assimilation. nih.gov The expression of genes involved in proline biosynthesis is often regulated by the nitrogen status of the cell.

In plants, under nitrogen-deficient conditions, the expression of P5CS mRNA tends to increase, while the expression of ornithine δ-aminotransferase (OAT), which can also produce P5C from ornithine, decreases. nih.gov Conversely, under conditions of excess nitrogen, OAT mRNA levels have been reported to increase. nih.gov This differential regulation suggests that the contribution of the glutamate and ornithine pathways to P5C and proline synthesis is modulated by nitrogen availability.

In cancer cells, the downregulation of P5CS has been observed as an adaptive response to glutamine starvation. broadinstitute.orgnih.govelsevierpure.com By reducing the consumption of glutamate for proline synthesis, cells can redirect the limited glutamate pool towards the synthesis of other essential metabolites, including glutamine itself. broadinstitute.orgnih.gov This highlights a direct link between nitrogen (glutamine) availability and the regulation of the P5C biosynthetic pathway.

Allosteric Regulation by Other Amino Acids

Besides the feedback inhibition by the end-product proline, the activity of enzymes in the P5C metabolic pathway can also be allosterically regulated by other amino acids. This provides a mechanism for cross-talk between different amino acid biosynthetic pathways.

In rat intestinal mitochondria, both L-ornithine and D-ornithine were found to inhibit P5C synthase, the enzyme complex responsible for synthesizing P5C from glutamate. nih.gov This inhibition by ornithine is quite specific, as several analogs of ornithine and proline did not show an inhibitory effect. nih.gov This suggests a potential regulatory loop where high levels of ornithine, a precursor for P5C via the OAT pathway, can inhibit the synthesis of P5C from the glutamate pathway.

Kinetic analysis of recombinant rice P5CS2 has also shown that its activity can be modulated by other amino acids, further supporting the concept of a complex regulatory network influencing proline biosynthesis. nih.gov

Product Inhibition

Product inhibition is a form of enzyme inhibition where the product of a reaction binds to the enzyme and inhibits its activity. This is distinct from feedback inhibition, which is typically mediated by the final end-product of a metabolic pathway.

In the context of P5C metabolism, there is evidence for product inhibition. For example, in the kinetic analysis of recombinant rice P5CS2, the enzyme's activity was shown to be subject to product inhibition. nih.gov While the specific inhibitory products were not detailed in the abstract, it is plausible that P5C itself or ADP (a product of the γ-GK reaction) could exert an inhibitory effect on P5CS.

Substrate Channeling in Bifunctional and Multifunctional Enzymes

Substrate channeling is a kinetic mechanism in which the intermediate product of one enzyme is directly transferred to the active site of the next enzyme in a metabolic pathway without equilibrating with the bulk solvent. nih.gov This process is facilitated by the formation of multienzyme complexes or by the presence of multiple catalytic domains on a single polypeptide chain (multifunctional enzymes). youtube.com

In the metabolism of proline and P5C, substrate channeling plays a significant role in increasing catalytic efficiency and preventing the release of potentially reactive intermediates. The intermediate, P5C, exists in spontaneous equilibrium with L-glutamate-γ-semialdehyde (GSA), which is a reactive aldehyde. nih.govresearchgate.net Channeling of P5C/GSA can prevent its reaction with other cellular components and avoid futile metabolic cycling between proline synthesis and degradation. nih.govoup.com

A prominent example of a multifunctional enzyme in P5C metabolism is the P5CS found in plants. nih.govnih.govpnas.orgpnas.org This enzyme catalyzes the first two steps of proline biosynthesis from glutamate, possessing both γ-glutamyl kinase and GSA dehydrogenase activities on a single polypeptide. nih.govnih.govpnas.orgpnas.org This bifunctional nature is thought to facilitate the channeling of the unstable intermediate, γ-glutamyl phosphate, from the kinase active site to the dehydrogenase active site.

In many Gram-negative bacteria, proline catabolism is carried out by a bifunctional or trifunctional enzyme called Proline Utilization A (PutA). nih.govresearchgate.net PutA contains both proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH) domains. nih.govresearchgate.net Kinetic studies on PutA from Escherichia coli and Salmonella typhimurium have provided evidence for the direct transfer of the P5C intermediate between the PRODH and P5CDH active sites. nih.gov

Interestingly, even in organisms where PRODH and P5CDH are monofunctional enzymes, such as in Thermus thermophilus, there is evidence for substrate channeling. nih.gov Kinetic data and intermediate trapping experiments have shown that these two enzymes can form a weak complex to facilitate the transfer of P5C. nih.gov This suggests that substrate channeling is a conserved feature of proline catabolism, regardless of whether the enzymes are fused into a single polypeptide. In Arabidopsis thaliana, there is also evidence for a protein complex in mitochondria involving PRODH and P5CDH, which could facilitate substrate channeling. oup.com

Cellular and Physiological Significance of Δ1 Pyrroline 5 Carboxylate Metabolism

Contribution to Cellular Redox Homeostasis

The metabolism of P5C is fundamental to maintaining cellular redox homeostasis, primarily through the dynamic interplay of the P5C/proline cycle and its influence on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺/NADPH) ratios. This regulation is crucial for counteracting oxidative stress and supporting biosynthetic processes.

Δ1-Pyrroline-5-carboxylate/Proline Redox Couple Dynamics

The interconversion of Δ1-Pyrroline-5-carboxylate and proline constitutes a functional redox couple that facilitates the transfer of redox potential between the cytosol and mitochondria. nih.gov This process, often referred to as the proline-P5C cycle or shuttle, involves two key enzymes operating in different cellular compartments.

Proline Oxidation: In the mitochondrial inner membrane, proline dehydrogenase/oxidase (PRODH/POX) catalyzes the oxidation of proline to P5C. mdpi.comfrontiersin.org This reaction is FAD-dependent and transfers electrons to the mitochondrial electron transport chain (mETC), contributing to ATP production. nih.govmdpi.com

P5C Reduction: In the cytosol and mitochondria, P5C is reduced back to proline by P5C reductase (PYCR) enzymes (PYCR1, PYCR2, and PYCR3), utilizing NAD(P)H as a cofactor. nih.govwikipedia.org

This cycling of proline and P5C between the mitochondria and cytosol effectively acts as a shuttle, transferring reducing equivalents (from cytosolic NADPH) to the mitochondria and oxidative potential (from the mETC) to the cytosol. nih.gov The dynamic balance of this cycle is crucial for maintaining a constant proline-to-P5C ratio and for cellular signaling. researchgate.net Studies in plants have demonstrated that even with overexpression of PRODH or impairment of P5C degradation, the cellular proline-to-P5C ratio remains stable, indicating the efficiency of this mitochondrial-cytosolic cycle in reducing excess P5C back to proline. nih.govunt.edu

Regulation of NADP⁺/NADPH Ratios

The P5C/proline cycle directly impacts the cellular NADP⁺/NADPH balance, which is a critical determinant of the cell's reductive capacity for biosynthesis and antioxidant defense. nih.gov

The conversion of P5C to proline, catalyzed by PYCR, is a major consumer of NADPH. oup.comresearchgate.net Human erythrocyte PYCR, for instance, shows a strong preference for NADPH as its source of reducing equivalents, suggesting a key physiological function of this reaction is the generation of NADP⁺. nih.gov This regeneration of NADP⁺ is vital for sustaining the oxidative pentose (B10789219) phosphate pathway (oxPPP), the primary source of cytosolic NADPH. nih.govyoutube.com The NADPH produced by the oxPPP is essential for numerous cellular processes, including glutathione (B108866) reduction, fatty acid synthesis, and nucleotide synthesis. nih.gov

Therefore, the P5C/proline cycle acts as a redox valve. By consuming NADPH to produce proline, it replenishes the NADP⁺ pool, thereby stimulating the oxPPP to generate more NADPH. nih.govoup.com This intricate coupling ensures a steady supply of reducing power for biosynthesis and for mitigating oxidative stress. nih.gov Research on rice has shown that the activity of P5C synthase (P5CS), which produces P5C from glutamate (B1630785), is significantly inhibited by NADP⁺, strengthening the hypothesis that P5CS activity and subsequent proline biosynthesis are regulated by the cellular redox status, particularly the NADPH/NADP⁺ ratio. nih.gov

Role in Modulating Cellular Oxidative State

P5C metabolism plays a dual role in modulating the cellular oxidative state. While the P5C/proline cycle is integral to antioxidant defense through NADPH regulation, it can also be a source of reactive oxygen species (ROS) under certain conditions. mdpi.com

The oxidation of proline by PRODH in the mitochondria transfers electrons to the electron transport chain. nih.gov Hyperactivity of the proline-P5C cycle, which can occur with an excess supply of proline, can lead to an overflow of electrons in the mETC, resulting in the generation of superoxide (B77818) anions and other ROS. nih.govnih.gov This effect is exacerbated when the subsequent enzyme in proline catabolism, P5C dehydrogenase (P5CDH), is inhibited or deficient. nih.govnih.gov Without efficient conversion of P5C to glutamate by P5CDH, P5C accumulates and is cycled back to proline, intensifying electron flow to the mETC and subsequent ROS production. mdpi.comnih.gov

Conversely, proline itself is recognized as a potent antioxidant, capable of scavenging free radicals. researchgate.net The regulated synthesis of proline, driven by P5C reduction, contributes to this protective capacity. Therefore, the balance between P5C synthesis, reduction to proline, and degradation to glutamate is critical. Proper P5CDH function is key to preventing the hyper-cycling of P5C and proline, thereby avoiding excessive mitochondrial ROS production and maintaining redox homeostasis. nih.govresearchgate.net

| Enzyme | Reaction | Cofactor(s) | Cellular Location | Impact on Redox Homeostasis |

|---|---|---|---|---|

| Proline Dehydrogenase/Oxidase (PRODH/POX) | Proline → P5C | FAD | Mitochondria (Inner Membrane) | Transfers electrons to mETC; can generate ROS if cycle is hyperactive. mdpi.comnih.gov |

| P5C Reductase (PYCR) | P5C → Proline | NADPH/NADH | Cytosol, Mitochondria | Consumes NADPH, regenerating NADP⁺ and stimulating the Pentose Phosphate Pathway. nih.govnih.gov |

| P5C Dehydrogenase (P5CDH) | P5C → Glutamate | NAD⁺ | Mitochondria | Prevents P5C accumulation and hyper-cycling, thus limiting ROS production. nih.govnih.gov |

| P5C Synthase (P5CS) | Glutamate → P5C | NADPH, ATP | Mitochondria, Cytosol | Initiates proline biosynthesis; activity is regulated by the NADPH/NADP⁺ ratio. nih.govnih.gov |

Integration with Central Metabolic Networks

P5C is a central metabolite that links the metabolism of several key amino acids and provides a direct interface with the cell's core energy-producing and biosynthetic pathways. nih.gov Its strategic position allows for the transfer of carbon and nitrogen atoms between the TCA cycle and the urea (B33335) cycle, ensuring metabolic flexibility and maintaining cellular homeostasis. nih.gov

Interconnections with the Tricarboxylic Acid (TCA) Cycle

The metabolism of P5C is directly linked to the Tricarboxylic Acid (TCA) cycle, a central hub for cellular respiration and biosynthesis. nih.govnih.gov This connection is primarily established through the catabolism of proline and the synthesis of glutamate.

Proline degradation is initiated by PRODH, which converts proline to P5C. nih.gov P5C is then oxidized by P5C dehydrogenase (P5CDH) to form glutamate. nih.gov This glutamate can subsequently be converted into the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase or an aminotransferase. nih.gov This pathway allows the carbon skeleton of proline to be used as a fuel source for the TCA cycle, contributing to cellular energy production. nih.gov Furthermore, α-KG is not only a crucial substrate for the TCA cycle but also a key cofactor for various dioxygenases involved in epigenetic regulation and signaling. nih.gov

In some contexts, such as in cancer cells, P5C can serve as a primary anaplerotic substrate, replenishing TCA cycle intermediates to ensure the cycle's continued operation for both energy production and the generation of biosynthetic precursors. nih.gov This function is particularly important under conditions where glucose availability is limited. nih.gov

Links to Urea Cycle and Amino Acid Homeostasis

The interconversion is facilitated by the enzyme ornithine aminotransferase (OAT), which catalyzes the reversible reaction between ornithine and α-ketoglutarate to form P5C and glutamate. nih.govoup.com This reaction provides a direct link to the urea cycle, where ornithine is a key intermediate. The ability to convert ornithine to P5C (and subsequently to proline or glutamate) or vice versa allows for the flexible allocation of carbon and nitrogen atoms based on the cell's metabolic needs. nih.gov

| Metabolic Pathway | Key Connection Point | Enzyme(s) | Metabolic Flow / Function |

|---|---|---|---|

| TCA Cycle | α-Ketoglutarate (α-KG) | P5C Dehydrogenase (P5CDH), Glutamate Dehydrogenase/Transaminases | Proline/P5C catabolism generates glutamate, which is converted to α-KG, fueling the TCA cycle. nih.gov |

| Urea Cycle | Ornithine | Ornithine Aminotransferase (OAT) | Reversible conversion of P5C/Glutamate to Ornithine, linking proline metabolism to urea cycle intermediates. nih.gov |

| Amino Acid Homeostasis | Glutamate, Proline, Ornithine | P5CS, PRODH, P5CDH, OAT, PYCR | P5C is the central intermediate in the interconversion of these three amino acids, maintaining their balance. nih.gov |

Influence on Purine (B94841) Ribonucleotide Synthesis and DNA Synthesis

Δ1-Pyrroline-5-carboxylate (P5C) plays a pivotal role in linking amino acid metabolism with nucleic acid synthesis through its influence on the availability of precursors for purine ribonucleotides. The synthesis of purine nucleotides is a complex process that relies on the availability of 5-phosphoribosyl 1-pyrophosphate (PRPP), a key substrate. nih.govyoutube.com The metabolic activity of P5C directly enhances the production of these essential building blocks.

The mechanism involves the stimulation of the pentose phosphate pathway (PPP), also known as the hexose-monophosphate shunt. nih.gov This pathway's primary functions include generating NADPH and producing pentose sugars, specifically ribose-5-phosphate (B1218738) (R5P). wikipedia.orglibretexts.org R5P is the direct precursor for PRPP, which is essential for the de novo synthesis of purine and pyrimidine (B1678525) nucleotides. youtube.com

The reduction of P5C to proline is catalyzed by P5C reductase, a reaction that consumes NADPH and regenerates NADP+. nih.gov This increase in the NADP+/NADPH ratio allosterically stimulates glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the PPP. libretexts.org The resulting acceleration of the PPP leads to increased production of R5P. This, in turn, boosts the synthesis of PRPP, thereby facilitating the conversion of purine bases and their antimetabolite analogs into their respective nucleotide forms. nih.gov Research has demonstrated that events initiated by P5C markedly increase the activation of purine antimetabolites like 6-thiohypoxanthine and 6-thioguanine (B1684491) to their nucleotide forms in human erythrocytes. nih.gov This connection highlights P5C's indirect but significant role in supporting nucleotide and, consequently, DNA synthesis. nih.gov

Metabolic Flux Regulation and Carbon Routing

The metabolism of P5C is a critical node for regulating metabolic flux and routing carbon and nitrogen between different pathways. The interconversion of glutamate, proline, and ornithine centers around P5C, and its levels are tightly controlled to meet cellular demands. nih.govwikipedia.org

A key aspect of this regulation is the feedback inhibition observed in the proline biosynthesis pathway. nih.gov The enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS), which catalyzes the conversion of glutamate to P5C, is a rate-limiting step. frontiersin.orgnih.gov In some mammalian systems, this enzyme is subject to feedback inhibition by ornithine. nih.gov In plants, proline levels are controlled by a reciprocal regulation of the genes for P5CS and proline dehydrogenase (which degrades proline back to P5C), ensuring that proline accumulation is proportional to the level of osmotic stress. wikipedia.org This tight regulation prevents excessive accumulation and manages the flow of intermediates.

Stimulation of the Hexose-Monophosphate Pentose Pathway

Δ1-Pyrroline-5-carboxylate is a potent stimulator of the hexose-monophosphate pentose pathway (HMP), also known as the pentose phosphate pathway (PPP). nih.gov This effect has been observed across various cell types, including human fibroblasts and rabbit kidney cells. nih.gov The stimulation is concentration-dependent on the added P5C and occurs over a wide range of glucose concentrations. nih.gov

The underlying mechanism is directly linked to the enzymatic conversion of P5C to proline. This reaction is catalyzed by P5C reductase and utilizes NADPH as the reducing agent, oxidizing it to NADP+. nih.gov The resulting increase in the cellular pool of NADP+ acts as a powerful allosteric activator of glucose-6-phosphate dehydrogenase, the first and rate-limiting enzyme of the HMP shunt. nih.govlibretexts.org This stimulation drives the oxidation of glucose through the HMP, leading to two primary outcomes: the regeneration of NADPH and the production of pentose phosphates. wikipedia.orgbiologydiscussion.com

The significance of this stimulation is twofold. Firstly, the generated NADPH is crucial for reductive biosynthesis reactions, such as fatty acid synthesis, and for maintaining a reduced state within the cell to combat oxidative stress. wikipedia.orglibretexts.org Secondly, the production of ribose-5-phosphate provides the essential precursor for nucleotide and nucleic acid synthesis, thereby linking amino acid metabolism with the synthesis of genetic material. nih.govbiologydiscussion.com

| Pathway Component | Role in P5C-Mediated Stimulation | Research Finding |

| Δ1-Pyrroline-5-carboxylate (P5C) | Initiator of the stimulation | A physiologic intermediate that potently stimulates the HMP pathway. nih.gov |

| P5C Reductase | Catalytic enzyme | Converts P5C to proline, consuming NADPH. nih.govnih.gov |

| NADP+ | Allosteric activator | Generated by P5C reductase; stimulates the rate-limiting enzyme of the HMP. nih.gov |

| Glucose-6-Phosphate Dehydrogenase | Rate-limiting enzyme | Its activity is increased by elevated NADP+ levels, enhancing pathway flux. libretexts.org |

| Products (NADPH, Ribose-5-Phosphate) | Metabolic outcome | Provides reducing equivalents for biosynthesis and precursors for nucleotides. wikipedia.orgbiologydiscussion.com |

Roles in Plant Physiological Responses

In plants, the metabolism of P5C is central to a wide array of physiological responses, particularly in adaptation to environmental challenges and in regulating growth and defense.

Mechanisms in Abiotic Stress Acclimation (Osmotic, Drought, Salinity)

The accumulation of proline is a well-documented plant response to abiotic stresses like drought, high salinity, and osmotic stress, where it functions as a protective osmolyte. nih.govicrisat.org The biosynthesis of this proline heavily relies on the enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS), which catalyzes the rate-limiting step in converting glutamate to P5C. frontiersin.orgnih.govdoaj.org

Under stress conditions, the expression and activity of P5CS are significantly upregulated. nih.gov This leads to increased synthesis of P5C, which is then rapidly converted to proline. The resulting proline accumulation helps maintain cell turgor, protects cellular structures and enzymes from damage, and scavenges reactive oxygen species (ROS). nih.govicrisat.org

Studies involving the overexpression of the P5CS gene in various plants, such as tobacco and rice, have demonstrated the direct link between this pathway and stress tolerance. nih.govnih.gov Transgenic plants with enhanced P5CS activity produce significantly more proline, leading to improved performance under drought and salinity conditions, including better growth, higher relative water content, and enhanced root biomass. nih.govicrisat.org This evidence confirms that the regulation of P5C synthesis is a critical mechanism for plant acclimation to abiotic stress. wikipedia.orgfrontiersin.org

Participation in Plant Immune Responses and Defense Mechanisms

The proline-P5C metabolic pathway is intricately involved in plant defense against pathogens. nih.govresearcher.life Recent evidence indicates that P5C metabolism is tightly regulated during pathogen infection and is a key component of both non-host resistance and Resistance (R)-gene-mediated defense. nih.govnih.gov

Upon infection, particularly by avirulent pathogens, a defense mechanism known as the hypersensitive response (HR) is often triggered. HR is a form of programmed cell death that localizes the pathogen and prevents its spread. nih.gov Studies suggest that the accumulation of P5C, synthesized in the mitochondria from proline by the enzyme proline dehydrogenase, is a critical signal that can induce HR. nih.govresearcher.life This defense response is often dependent on the salicylic (B10762653) acid signaling pathway and involves the production of reactive oxygen species (ROS). nih.gov

Mutant plants unable to properly catabolize P5C exhibit hypersensitivity and show HR-like cell death, further supporting the role of P5C accumulation as a pro-death signal in plant immunity. nih.gov Therefore, the regulation of P5C levels represents a critical switch that can shift the cell from a state of stress adaptation to one of programmed cell death as a defense strategy against invading pathogens. nih.gov

Significance in Microbial Physiology

The metabolism of Δ1-Pyrroline-5-carboxylate (P5C) is a critical juncture in the intricate network of microbial metabolic pathways, particularly in prokaryotes. Bacteria have evolved sophisticated mechanisms to utilize proline, a process in which P5C is a key intermediate. This allows them to adapt to diverse and often challenging environmental conditions. The significance of P5C metabolism in microbial physiology is underscored by its roles in nutrient acquisition, energy production, and stress response, often facilitated by the formation of highly organized enzymatic complexes.

Metabolic Adaptations in Prokaryotic Proline Metabolism

Prokaryotes exhibit remarkable metabolic flexibility, and the catabolism of proline, which proceeds through P5C, is a prime example of this adaptability. nih.gov Bacteria can utilize proline as a valuable source of carbon, nitrogen, and energy, which is particularly important for survival in nutrient-limited environments. nih.govnih.gov The oxidative degradation of proline to glutamate is a two-step enzymatic process that directly links to cellular respiration. nih.gov

The first step is the oxidation of proline to P5C, catalyzed by proline dehydrogenase (PRODH). This reaction is coupled to the reduction of an electron acceptor in the respiratory chain, such as ubiquinone, thereby feeding electrons directly into the electron transport chain and contributing to energy generation. nih.govnih.gov The second step involves the NAD⁺-dependent oxidation of P5C to glutamate by Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH), also known as l-glutamate-γ-semialdehyde dehydrogenase (GSALDH). nih.govnih.gov Glutamate is a central metabolite that can readily enter mainstream carbon and nitrogen metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov

Beyond its role as a nutrient, proline metabolism is integral to bacterial stress responses. The accumulation of proline serves as a protective mechanism against various abiotic stresses, including osmotic shock. nih.gov The regulation of proline catabolism is tightly controlled and responsive to the cell's energy status and the availability of other nutrients. This regulation occurs through complex systems such as carbon catabolite repression (CCR) and nitrogen catabolite repression (NCR), ensuring that proline is utilized efficiently and only when necessary. nih.gov For some pathogenic bacteria, the ability to metabolize proline is a critical virulence factor, essential for their survival and proliferation within a host. nih.govnih.gov

| Metabolic Role | Description | Key Enzymes Involved | Regulatory Mechanisms |

|---|---|---|---|

| Carbon Source | The carbon skeleton of proline is converted to glutamate, which can enter the TCA cycle. | Proline Dehydrogenase (PRODH), P5C Dehydrogenase (P5CDH) | Carbon Catabolite Repression (CCR) |

| Nitrogen Source | The amino group of proline is incorporated into glutamate, a key nitrogen donor. | PRODH, P5CDH | Nitrogen Catabolite Repression (NCR) |

| Energy Source | The oxidation of proline is coupled to the electron transport chain, generating ATP. | PRODH | Cellular energy status |

| Stress Protectant | Accumulation of proline helps to mitigate osmotic stress. | - | Stress-responsive gene expression |

Enzymatic Complex Formation in Bacteria

A significant evolutionary adaptation in prokaryotic proline metabolism is the organization of catabolic enzymes into multifunctional complexes. This structural arrangement enhances catalytic efficiency and provides a mechanism for metabolic regulation. The nature of these enzymatic complexes varies between different bacterial groups.

In many Gram-negative bacteria, such as Escherichia coli, the two key enzymes of proline catabolism, PRODH and P5CDH, are fused into a single, large polypeptide known as Proline Utilization A (PutA). nih.govnih.gov This bifunctional enzyme is a remarkable example of metabolic streamlining. The PutA protein can also possess a DNA-binding domain, making it a trifunctional protein that acts as both an enzyme and a transcriptional repressor of the put operon. nih.gov This allows for direct regulation of the proline utilization pathway by its own substrate.

In contrast, in Gram-positive bacteria, such as Bacillus subtilis and Mycobacterium tuberculosis, as well as in eukaryotes, PRODH and P5CDH exist as separate, monofunctional enzymes. nih.govmdpi.com Even in the absence of a fused polypeptide, there is evidence to suggest that these monofunctional enzymes can form non-covalent complexes to facilitate substrate channeling. mdpi.com

The formation of these enzymatic complexes, particularly the PutA enzyme, is thought to facilitate substrate channeling. nih.gov This is a process where the intermediate product of one enzymatic reaction (P5C) is directly transferred to the active site of the next enzyme in the pathway (P5CDH) without diffusing into the bulk solvent. Substrate channeling offers several advantages, including increased metabolic flux, protection of the cell from the potentially toxic effects of the P5C intermediate, and prevention of the intermediate from being diverted into competing metabolic pathways. nih.govmdpi.com The structural organization of the PutA enzyme, with its distinct PRODH and P5CDH domains, creates a physical channel for the P5C intermediate to traverse. nih.gov

| Bacterial Group | Enzyme Organization | Key Enzyme(s) | Functional Implications |

|---|---|---|---|

| Gram-negative bacteria (e.g., E. coli) | Fused multifunctional enzyme | Proline Utilization A (PutA) | Substrate channeling, transcriptional regulation |

| Gram-positive bacteria (e.g., B. subtilis, M. tuberculosis) | Separate monofunctional enzymes | Proline Dehydrogenase (PRODH), P5C Dehydrogenase (P5CDH) | Potential for non-covalent complex formation and substrate channeling |

Methodologies and Research Approaches in Δ1 Pyrroline 5 Carboxylate Research

Biochemical and Enzymatic Assay Methodologies

The functional characterization of the enzymes that produce and metabolize P5C is fundamental to understanding its regulation. Enzymatic assays provide a means to measure the rate of reactions catalyzed by these proteins, offering insights into their kinetic properties and how their activities are modulated by various factors.

Δ1-Pyrroline-5-carboxylate Synthetase Activity Assays

Δ1-Pyrroline-5-carboxylate synthetase (P5CS) is a critical, rate-limiting enzyme in proline biosynthesis, catalyzing the conversion of glutamate (B1630785) to P5C in two sequential steps. nih.govfrontiersin.org The activity of this bifunctional enzyme can be assessed through several methods, each with its own advantages and limitations.

One common approach is a spectrophotometric assay that measures the glutamate-dependent oxidation of NADPH to NADP+. frontiersin.orgprofacgen.com The decrease in absorbance at 340 nm, characteristic of NADPH, allows for the determination of P5CS activity. profacgen.comsunlongbiotech.com This assay can be performed in a microplate format, making it suitable for higher-throughput screening. profacgen.com The reaction mixture for this assay typically includes L-glutamate, ATP, and NADPH in a buffered solution. frontiersin.org

Another established method is based on the quantification of inorganic phosphate (B84403) (Pi) released during the phosphorylation of glutamate, the first step catalyzed by P5CS. nih.gov This assay is considered reliable and allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) with respect to ATP and glutamate. nih.gov

Historically, a partial glutamyl kinase activity assay has also been used, which measures the phosphorylation of glutamate in the presence of hydroxylamine (B1172632) to form a stable product. frontiersin.orgresearchgate.net However, this method only assesses the first of the two reactions catalyzed by P5CS. researchgate.net

Table 1: Comparison of P5CS Activity Assay Methodologies

| Assay Method | Principle | Measured Parameter | Key Considerations |

|---|---|---|---|

| NADPH Oxidation Assay | Measures the complete forward reaction of P5CS. | Decrease in NADPH absorbance at 340 nm. profacgen.comsunlongbiotech.com | Provides a measure of the overall enzyme activity. |

| Phosphate Quantification Assay | Measures the release of inorganic phosphate from ATP. | Concentration of inorganic phosphate. nih.gov | Considered a simple and reliable method for kinetic studies. nih.gov |

| Glutamyl Kinase Assay | Measures the first step of the P5CS reaction. | Formation of γ-glutamyl hydroxamate. frontiersin.org | Does not measure the full catalytic cycle of the enzyme. researchgate.net |

Pyrroline-5-carboxylate Reductase Activity Assays

Pyrroline-5-carboxylate reductase (P5CR) catalyzes the final step in proline biosynthesis, the reduction of P5C to proline. nih.gov The activity of P5CR is most commonly measured in its physiological forward reaction by monitoring the P5C-dependent oxidation of NADPH or NADH at 340 nm. frontiersin.orgnih.gov This spectrophotometric assay is robust and widely used in various organisms, including plants and humans. frontiersin.orgnih.gov The enzyme can utilize both NADH and NADPH as electron donors. nih.gov